1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-c]pyridine family. This compound is characterized by its unique structure which consists of a pyrazole ring fused with a pyridine ring. It has garnered attention in various scientific fields due to its potential biological activities and applications.
1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under organic compounds and more specifically as a pyrazolo derivative.
The synthesis of 1,3-diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with hydrazine derivatives followed by cyclization reactions.
The molecular structure of 1,3-diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can be represented as follows:
The chemical structure can be visualized through molecular modeling software or databases such as PubChem or ChemSpider which provide 2D and 3D representations .
1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine may participate in various chemical reactions typical for heterocycles:
These reactions often require specific conditions such as temperature control and the presence of solvents that can stabilize intermediates formed during the reaction process.
The mechanism of action for 1,3-diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine relates to its interaction with biological targets:
Further research is required to elucidate the precise molecular pathways involved in its action within biological systems.
Relevant analyses can be performed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structural integrity .
1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has potential applications in:
Research continues to explore its full range of applications across medicinal chemistry and materials science.
The pyrazolo[3,4-c]pyridine core exhibits complex tautomeric behavior due to the presence of multiple nitrogen atoms and non-aromatic ring states. Unlike pyrazolo[3,4-b]pyridines—where the 1H-tautomer dominates due to full aromatic stabilization across both rings—the partially saturated 4,5,6,7-tetrahydro configuration in 1,3-diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine disrupts global aromaticity. This shifts the equilibrium toward the 1H-tautomer (N1-bound ethyl group), as confirmed by computational studies using AM1 and DFT methods. The energy difference between 1H- and 2H-tautomers in such systems exceeds 37 kJ/mol, favoring the 1H-form where the pyrazole ring retains aromatic character while the tetrahydropyridine ring adopts a non-aromatic, puckered conformation [5]. Hydrogen bonding at the pyridinic nitrogen further stabilizes this tautomer, as evidenced by spectral data showing a hydrogen bond donor count of 1 and acceptor count of 2 .
Table 1: Tautomeric Stability and Electronic Parameters
Parameter | 1H-Tautomer | 2H-Tautomer |
---|---|---|
Relative Energy (kJ/mol) | 0 (reference) | >37 |
Aromaticity (Pyrazole Ring) | Preserved | Disrupted |
H-Bond Donor Capacity | 1 | 0 |
Predicted pKa (Pyridinic N) | ~7.5 (basic) | ~9.5 (weakly basic) |
Ethyl groups at N1 and C3 critically modulate electronic distribution and steric profiles. The N1-ethyl moiety enhances electron density at the pyrazole ring via inductive effects (σ = 0.02 for ethyl), while the C3-ethyl group adopts a quasi-equatorial orientation to minimize steric repulsion with the fused ring system. Spectroscopic analyses (e.g., NMR) reveal downfield shifts at C4 (δC ≈ 52 ppm) and C7 (δC ≈ 48 ppm), indicating altered electron delocalization due to substituent-induced polarization . XLogP3 values (0.8) confirm increased lipophilicity relative to unsubstituted analogs, aligning with the compound’s enhanced solubility in organic solvents like DCM and DMSO [3]. Resonance effects are constrained: the N1-ethyl group permits conjugation across N1–C3–N2–C3a, but saturation at C4a–C7 restricts π-delocalization into the pyridine ring. This contrasts with fully aromatic pyrazolopyridines, where ethyl groups participate in extended hyperconjugation [5].
The [3,4-c] and [3,4-b] isomers exhibit divergent electronic and structural properties due to differing nitrogen positions and fusion patterns:
Table 2: Isomeric Framework Comparison
Property | Pyrazolo[3,4-c]pyridine | Pyrazolo[3,4-b]pyridine |
---|---|---|
Ring Fusion | Pyrazole C3a–C7a bond | Pyrazole C3a–C4 bond |
Pyridine Nitrogen Position | Position "c" (meta to fusion) | Position "b" (ortho to fusion) |
Aromatic System | Pyrazole ring only | Bicyclic aromatic |
Drug Candidates (Database) | <10 known | >300,000 reported |
Dominant Tautomer | 1H- (≥99%) | 1H- (≥95%) |
CAS No.: 172886-23-6
CAS No.: 22138-53-0
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 126622-38-6
CAS No.: 94087-41-9